
4-(4,5-dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride
Übersicht
Beschreibung
This compound, also known by its CAS Number: 2549032-13-3, is a solid substance with a molecular weight of 216.71 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N4.ClH/c1-7-8(2)12-13(11-7)9-3-5-10-6-4-9;/h9-10H,3-6H2,1-2H3;1H . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and a chloride ion.Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1,2,4-triazole derivatives, which include 4-(4,5-dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Applications
1,2,3-triazoles and its derivatives have been used as antimicrobial agents . They have the ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Antiviral Applications
1,2,3-triazole derivatives have also been used as antiviral agents . Their unique chemical structure allows them to interact effectively with viral proteins, inhibiting their function .
Antioxidant Applications
These compounds have also been studied for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing various health conditions .
Anti-diabetic Applications
1,2,3-triazole derivatives have shown potential as anti-diabetic agents . They may help regulate blood sugar levels and improve insulin sensitivity .
Antitubercular Applications
These compounds have been used in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes the disease .
Antimalarial Applications
1,2,3-triazole derivatives have been used as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Anti-leishmanial Applications
These compounds have also been used in the treatment of leishmaniasis . They can inhibit the growth of Leishmania parasites, which cause the disease .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Triazole compounds have been found to have a wide spectrum of biological activity, making them of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
4-(4,5-dimethyltriazol-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.ClH/c1-7-8(2)12-13(11-7)9-3-5-10-6-4-9;/h9-10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXZMIFASYRWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-dimethyl-2H-1,2,3-triazol-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/structure/B3406109.png)


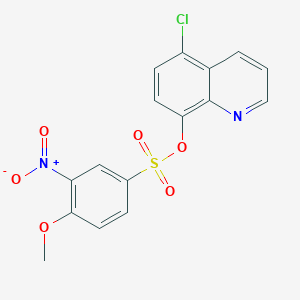
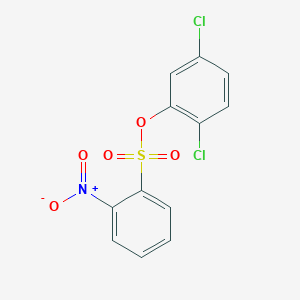
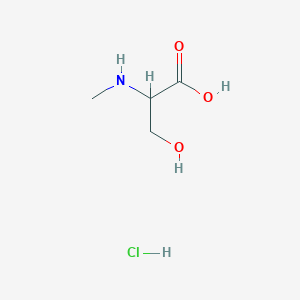
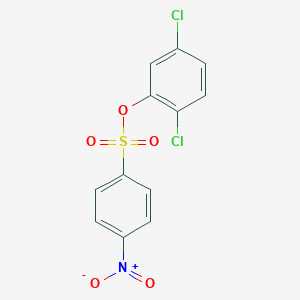
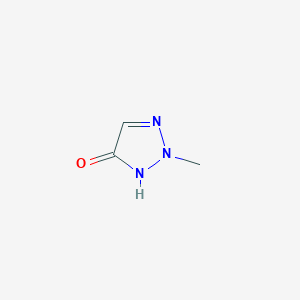

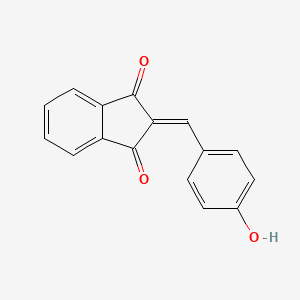
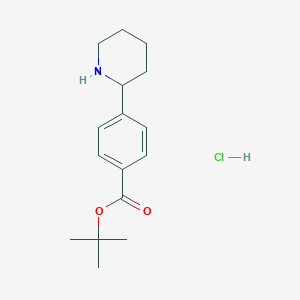
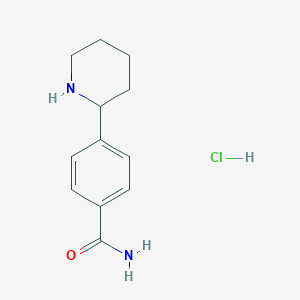
![[4-(Piperidin-2-yl)phenyl]methanol hydrochloride](/img/structure/B3406209.png)
![1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)](/img/structure/B3406212.png)